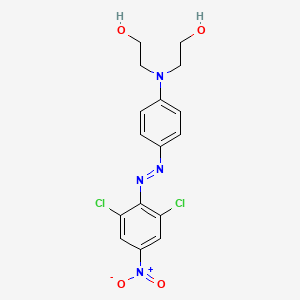

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol

CAS No.: 61968-37-4

Cat. No.: VC16031782

Molecular Formula: C16H16Cl2N4O4

Molecular Weight: 399.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61968-37-4 |

|---|---|

| Molecular Formula | C16H16Cl2N4O4 |

| Molecular Weight | 399.2 g/mol |

| IUPAC Name | 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |

| Standard InChI | InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2 |

| Standard InChI Key | QODYUYUFBSECEG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The molecule features a central azo group (-N=N-) bridging two aromatic systems: a 2,6-dichloro-4-nitrophenyl moiety and a phenylimino-bisethanol group. The dichloronitrophenyl component introduces electron-withdrawing effects from the nitro (-NO) and chloro (-Cl) substituents, while the bisethanol side chains impart hydrophilicity . The planar azo linkage facilitates π-conjugation, contributing to its chromophoric properties.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 61968-37-4 / 63467-07-2 | |

| IUPAC Name | 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |

| Molecular Formula | ||

| Molecular Weight | 399.2 g/mol | |

| Canonical SMILES | C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)N+[O-])Cl)N(CCO)CCO |

Spectroscopic Signatures

The compound’s UV-Vis spectrum typically shows absorption maxima in the visible range (λ~500–600 nm) due to the azo-chromophore . Infrared spectroscopy reveals stretches for -NO (1520 cm), -OH (3400 cm), and C-Cl (750 cm).

Synthesis and Industrial Production

Reaction Pathway

Synthesis proceeds via a two-step diazotization and coupling sequence:

-

Diazotization: 2,6-Dichloro-4-nitroaniline reacts with nitrous acid (HNO) under acidic conditions (0–5°C) to form a diazonium salt.

-

Coupling: The diazonium salt couples with N-phenylethanolamine in alkaline media (pH 8–10) to yield the target compound.

Table 2: Optimized Synthesis Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1); 25°C (Step 2) | 68–72% |

| Solvent | Ethanol/Water (1:1) | |

| Catalyst | Sodium acetate |

Scalability Challenges

Industrial-scale production faces hurdles due to:

Functional Applications

Dye Intermediate

The compound serves as a precursor for disperse dyes (e.g., Disperse Red 118 analogs) , which are used in polyester and nylon textiles. Its dichloronitro group enhances lightfastness, while the ethanol side chains improve solubility in dye baths.

Material Science

Preliminary studies suggest utility in:

-

Photosensitizers: The azo group enables electron transfer in solar cell prototypes.

-

Metal-Organic Frameworks (MOFs): Ethanol termini may coordinate with metal ions .

Toxicological and Environmental Profile

Acute Toxicity

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume